molecular formula C10H11N3O B12933547 4-(1H-imidazol-5-yl)-2-methoxyaniline CAS No. 89250-12-4

4-(1H-imidazol-5-yl)-2-methoxyaniline

Cat. No.: B12933547
CAS No.: 89250-12-4
M. Wt: 189.21 g/mol
InChI Key: HVFVEOFCQYTDIV-UHFFFAOYSA-N
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Description

4-(1H-Imidazol-4-yl)-2-methoxyaniline is a heterocyclic aromatic amine that contains both an imidazole ring and a methoxy group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for 4-(1H-Imidazol-4-yl)-2-methoxyaniline are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-4-yl)-2-methoxyaniline can undergo several types of chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: The compound can be reduced to form different reduced products, depending on the reducing agents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of imidazole N-oxides, while reduction can yield various reduced imidazole derivatives.

Scientific Research Applications

4-(1H-Imidazol-4-yl)-2-methoxyaniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-4-yl)-2-methoxyaniline involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The methoxy and aniline groups can also interact with biological molecules, influencing their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    1-(4-Hydroxyphenyl)imidazole: Contains a hydroxy group instead of a methoxy group.

    4,5-Diphenyl-1H-imidazole: Lacks the methoxy and aniline groups but has additional phenyl groups.

    2-(4-Substituted phenoxy)quinoline: Contains a quinoline ring instead of an imidazole ring.

Uniqueness

4-(1H-Imidazol-4-yl)-2-methoxyaniline is unique due to the presence of both the methoxy and aniline groups attached to the imidazole ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

89250-12-4

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

4-(1H-imidazol-5-yl)-2-methoxyaniline

InChI

InChI=1S/C10H11N3O/c1-14-10-4-7(2-3-8(10)11)9-5-12-6-13-9/h2-6H,11H2,1H3,(H,12,13)

InChI Key

HVFVEOFCQYTDIV-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C2=CN=CN2)N

Origin of Product

United States

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